Ainuovirine

Description

BenchChem offers high-quality Ainuovirine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ainuovirine including the price, delivery time, and more detailed information at info@benchchem.com.

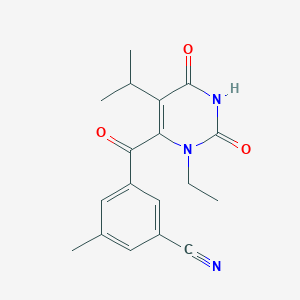

Structure

3D Structure

Properties

Molecular Formula |

C18H19N3O3 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

3-(3-ethyl-2,6-dioxo-5-propan-2-ylpyrimidine-4-carbonyl)-5-methylbenzonitrile |

InChI |

InChI=1S/C18H19N3O3/c1-5-21-15(14(10(2)3)17(23)20-18(21)24)16(22)13-7-11(4)6-12(8-13)9-19/h6-8,10H,5H2,1-4H3,(H,20,23,24) |

InChI Key |

AYPIJAMXGVYYRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C(=O)NC1=O)C(C)C)C(=O)C2=CC(=CC(=C2)C#N)C |

Synonyms |

3-(3-ethyl-5-isopropyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)-5-methylbenzonitrile KM-023 |

Origin of Product |

United States |

Foundational & Exploratory

Ainuovirine's Mechanism of Action on HIV-1 Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ainuovirine (ANV), also known as ACC007 or KM-023, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of HIV-1 infection.[1] This technical guide provides a comprehensive overview of the mechanism of action of Ainuovirine on the HIV-1 reverse transcriptase (RT), consolidating available preclinical and clinical data. Ainuovirine demonstrates potent antiviral activity against various HIV-1 strains and exhibits a synergistic effect when combined with other antiretroviral agents.[2][3] As an NNRTI, it allosterically inhibits the function of HIV-1 RT, a critical enzyme in the viral replication cycle.

Introduction to Ainuovirine and its Target

Human Immunodeficiency Virus Type 1 (HIV-1) relies on the enzymatic activity of reverse transcriptase (RT) to convert its single-stranded RNA genome into double-stranded DNA, a crucial step for integration into the host cell's genome and subsequent viral replication. HIV-1 RT is a primary target for antiretroviral therapy. Ainuovirine is a next-generation NNRTI designed to overcome some of the limitations of earlier drugs in this class.[1]

Mechanism of Action

Ainuovirine functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleotide triphosphates (dNTPs) for incorporation into the growing DNA chain, Ainuovirine binds to a distinct, allosteric site on the enzyme known as the NNRTI-binding pocket.[2][4] This binding pocket is a hydrophobic pocket located in the p66 subunit of the RT heterodimer, approximately 10 Å away from the polymerase active site.

The binding of Ainuovirine to this pocket induces a conformational change in the three-dimensional structure of the reverse transcriptase enzyme.[2] This structural alteration distorts the polymerase active site, thereby rendering the enzyme catalytically inactive. Consequently, the enzyme is unable to effectively bind to its natural substrates (dNTPs) or catalyze the polymerization of the proviral DNA, ultimately halting the reverse transcription process and inhibiting viral replication.[2]

Quantitative Antiviral Activity

Preclinical studies have demonstrated the potent antiviral efficacy of Ainuovirine against a range of HIV-1 strains. The 50% effective concentration (EC50) values highlight its activity in the nanomolar range against many viral isolates.

| HIV-1 Strain | EC50 (nM) | Reference |

| Various HIV-1 Strains | 3.03 - 252.59 | [5] |

| HIV-1A17 | 1570 | [5] |

| K103N Mutant | Active (in vitro) | [2] |

| V106M Mutant | Active (in vitro) | [2] |

Table 1: In Vitro Antiviral Activity of Ainuovirine against HIV-1 Strains

Furthermore, studies have shown that Ainuovirine acts synergistically when used in combination with the NRTIs lamivudine (3TC) and tenofovir disoproxil fumarate (TDF).[2][3] The combination index (CI) values, which quantify the interaction between drugs, indicate moderate to strong synergy.

| HIV-1 Strain | Combination Index (CI) Value | Synergy Level | Reference |

| HIV-1A17, HIV-14755-5, HIV-1K103N, HIV-1V106M | 0.71 - 0.87 | Moderate | [5] |

| Other HIV-1 Strains | 0.35 - 0.67 | Synergistic | [5] |

Table 2: Synergistic Antiviral Activity of Ainuovirine in Combination with 3TC and TDF

Experimental Protocols

Detailed experimental protocols for the specific evaluation of Ainuovirine are not extensively published. However, the following methodologies are standard for assessing the activity of NNRTIs against HIV-1 RT.

HIV-1 Reverse Transcriptase Inhibition Assay (Cell-Free)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing a suitable buffer, purified recombinant HIV-1 RT, a template-primer such as poly(A)•oligo(dT), and a mixture of dNTPs, with one of the dNTPs being radiolabeled (e.g., [³H]dTTP).

-

Inhibitor Addition: Varying concentrations of Ainuovirine are added to the reaction mixtures.

-

Initiation and Incubation: The reaction is initiated and incubated at an optimal temperature (typically 37°C) for a defined period.

-

Termination: The reaction is stopped by adding a quenching agent like EDTA.

-

Product Quantification: The newly synthesized radiolabeled DNA is precipitated and collected. The amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of RT inhibition is calculated for each Ainuovirine concentration, and the IC50 value (the concentration of inhibitor required to reduce RT activity by 50%) is determined.

Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Methodology:

-

Cell Culture: Susceptible host cells (e.g., MT-4 cells or peripheral blood mononuclear cells) are cultured.

-

Infection: The cells are infected with a known amount of an HIV-1 laboratory strain or clinical isolate.

-

Drug Treatment: Immediately after infection, the cells are treated with various concentrations of Ainuovirine.

-

Incubation: The infected and treated cells are incubated for several days to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the cell culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The EC50 value (the concentration of the drug that inhibits viral replication by 50%) is calculated from the dose-response curve.

Resistance Profile

The development of drug resistance is a significant challenge in antiretroviral therapy. For NNRTIs, resistance typically arises from single amino acid substitutions within or near the NNRTI-binding pocket. These mutations can reduce the binding affinity of the inhibitor.

While specific in vitro selection studies for Ainuovirine resistance are not yet widely published, it has been reported to be active against strains carrying the K103N and V106M mutations, which are common resistance mutations for first-generation NNRTIs.[2] This suggests that Ainuovirine may have a higher genetic barrier to resistance than older NNRTIs. Further research is needed to fully characterize the genotypic and phenotypic resistance profile of Ainuovirine.

Conclusion

Ainuovirine is a potent, second-generation NNRTI that effectively inhibits HIV-1 reverse transcriptase through an allosteric mechanism. Its strong antiviral activity, synergistic effects with other antiretrovirals, and potential for a favorable resistance profile make it a valuable component of combination antiretroviral therapy. Further research into its precise binding interactions, detailed inhibition kinetics, and the specific mutational pathways leading to resistance will provide a more complete understanding of this important anti-HIV agent.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available public data. Specific quantitative data such as the inhibition constant (Ki) and a comprehensive Ainuovirine-selected resistance mutation profile are not yet publicly available. The experimental protocols provided are generalized for NNRTI characterization and may require optimization for Ainuovirine.

References

- 1. Kainos Medicine touts its HIV drug's phase 3 efficacy and safety data in Lancet < Pharma < Article - KBR [koreabiomed.com]

- 2. Efficacy and safety of ainuovirine versus efavirenz combination therapies with lamivudine/tenofovir disoproxil fumarate for medication of treatment-naïve HIV-1-positive adults: week 48 results of a randomized controlled phase 3 clinical trial followed by an open-label setting until week 96 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Safety of Ainuovirine/Lamivudine/Tenofovir Combination Tablets in Young and Elderly Patients with Human Immunodeficiency Virus-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetics of Ainuovirine and exposure-response analysis in human immunodeficiency virus-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

Ainuovirine (ACC007/KM-023): A Technical Overview of its Discovery, Development, and Mechanism of Action

Foreword: This document provides a comprehensive technical overview of Ainuovirine (also known as ACC007 or KM-023), a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). It is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on the drug's history, mechanism of action, and key data from preclinical and clinical studies.

Executive Summary

Ainuovirine is a next-generation NNRTI approved for the treatment of HIV-1 infection. Initially synthesized in South Korea by Kainos Medicine (as KM-023) and subsequently developed and commercialized in China by Jiangsu Aidea Pharmaceutical Co., Ltd. (as ACC007), it represents a significant advancement in antiretroviral therapy[1][2][3]. Ainuovirine exhibits potent antiviral activity, a favorable pharmacokinetic profile, and a superior safety profile compared to older NNRTIs like efavirenz, particularly concerning neuropsychiatric side effects and dyslipidemia[1][4]. Clinical trials have established its non-inferior efficacy to efavirenz in treatment-naive adults, leading to its approval by China's National Medical Products Administration (NMPA) in June 2021[3].

Discovery and Development History

The journey of Ainuovirine began with its initial synthesis in South Korea by Kainos Medicine, where it was identified as a promising NNRTI candidate, KM-023[3]. Recognizing its potential, Jiangsu Aidea Pharmaceutical licensed the compound and spearheaded its clinical development in China under the identifier ACC007[1][2][3].

The development timeline followed a structured path, culminating in its approval as a new treatment option for HIV-1.

-

May 2017: Phase I clinical trials were initiated in China to assess the safety, tolerability, and pharmacokinetics of the drug.

-

November 2018: A pivotal Phase III clinical trial (ACC007-301) was launched to compare the efficacy and safety of Ainuovirine against an established efavirenz-based regimen[4].

-

June 2021: Based on robust Phase III data, Ainuovirine received marketing authorization from the NMPA in China[3].

This progression is visualized in the development workflow diagram below.

Mechanism of Action

Ainuovirine is a highly specific, non-competitive inhibitor of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into proviral DNA.

Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), which act as chain terminators by competing with natural deoxynucleotides at the enzyme's active site, Ainuovirine binds to a distinct, allosteric site known as the NNRTI-binding pocket (NNIBP)[5][6]. This hydrophobic pocket is located approximately 10 Å away from the polymerase active site. The binding of Ainuovirine to the NNIBP induces a conformational change in the enzyme, altering the spatial arrangement of the active site and severely restricting the flexibility of the p66 subunit, thereby inhibiting the polymerase function and blocking viral replication[5][7].

A key advantage of Ainuovirine is its efficacy against HIV-1 strains carrying common NNRTI-resistance mutations, such as K103N[2][8].

Preclinical Data

Preclinical evaluations demonstrated Ainuovirine's potent and selective anti-HIV-1 activity in vitro. It showed efficacy against a range of laboratory strains and clinical isolates of HIV-1, including those resistant to first-generation NNRTIs[2].

In Vitro Antiviral Activity

The antiviral activity of Ainuovirine was assessed in cell-based assays. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and selectivity index (SI) were determined.

| HIV-1 Strain | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| Wild-Type (Lab Strain) | MT-4 | 3.03 - 10.5 | >100 | >10,000 |

| K103N Mutant | MT-4 | ~40 | >100 | >2,500 |

| Y181C Mutant | MT-4 | ~230 | >100 | >430 |

| Clinical Isolates | PBMCs | 5.5 - 20.0 | >100 | >5,000 |

| HIV-1A17 (Resistant) | - | 1570 | - | - |

| (Data compiled from published studies; specific values may vary by experimental conditions)[9][10] |

Experimental Protocol: In Vitro Antiviral Assay (Representative)

-

Cell Culture: Human T-cell lines (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: Ainuovirine is dissolved in DMSO to create a stock solution and then serially diluted to various concentrations in the cell culture medium.

-

Infection: Cells are infected with a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) or clinical isolates at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, the serially diluted concentrations of Ainuovirine are added to the cell cultures. A no-drug virus control and a no-virus cell control are included.

-

Incubation: The cultures are incubated for 5-7 days at 37°C in a humidified 5% CO2 atmosphere.

-

Quantification of Viral Replication: The level of HIV-1 replication is quantified by measuring the concentration of the p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Cytotoxicity Assay: A parallel assay is conducted on uninfected cells using the same drug concentrations to assess cytotoxicity. Cell viability is typically measured using an MTT or XTT assay, which quantifies mitochondrial metabolic activity.

-

Data Analysis: The EC50 value is calculated as the drug concentration that inhibits p24 production by 50% compared to the virus control. The CC50 value is the concentration that reduces cell viability by 50%. The Selectivity Index (SI = CC50/EC50) is calculated as a measure of the drug's therapeutic window.

Clinical Development

Pharmacokinetics

Phase I studies in healthy adults and treatment-naive HIV-1 patients characterized the pharmacokinetic profile of Ainuovirine. The drug exhibits non-linear, dose-dependent pharmacokinetics[2].

Table 2: Pharmacokinetic Parameters of Ainuovirine (Single Dose, Healthy Adults)

| Dose | Cmax (ng/mL) | Tmax (hr, median) | AUC0-t (ng·h/mL) | T1/2z (hr) |

| 75 mg | 430.7 ± 117.3 | 3.0 | 7949 ± 2459 | 26.5 ± 5.8 |

| 150 mg | 619.6 ± 189.5 | 3.0 | 11403 ± 3392 | 27.5 ± 4.9 |

| 300 mg | 823.1 ± 204.8 | 3.0 | 15687 ± 4125 | 28.1 ± 5.3 |

| (Data are presented as mean ± SD or median)[10][11] |

At steady state, following multiple doses, the 150 mg once-daily regimen was selected for Phase III trials as it provided optimal exposure for potent antiviral activity[11].

Phase III Clinical Trial (ACC007-301)

This pivotal study was a randomized, double-blind, double-dummy, non-inferiority trial conducted across multiple centers in China[1][4]. It compared the efficacy and safety of Ainuovirine (150 mg daily) with efavirenz (600 mg daily), both in combination with two NRTIs, lamivudine (3TC) and tenofovir disoproxil fumarate (TDF), in treatment-naive HIV-1-positive adults[1][4].

The primary endpoint was the proportion of participants achieving an HIV-1 RNA level of <50 copies/mL at week 48. Ainuovirine demonstrated non-inferiority to efavirenz[4].

Table 3: Virologic Response Rates (HIV-1 RNA <50 copies/mL)

| Timepoint | Ainuovirine + 3TC/TDF | Efavirenz + 3TC/TDF | Difference (95% CI) |

| Week 48 | 87.0% (274/315) | 91.7% (288/314) | -4.7% (-9.6 to 0.1) |

| Week 96 | 92.5% (271/293) | 95.1% (273/287)* | - |

| (Patients in the efavirenz arm could switch to Ainuovirine in the open-label extension from week 48 to 96)[1][4] |

Ainuovirine demonstrated a significantly better safety and tolerability profile compared to efavirenz. The incidence of treatment-related adverse events was substantially lower in the Ainuovirine arm[1][4].

Table 4: Incidence of Key Treatment-Related Adverse Events (Week 0-48)

| Adverse Event | Ainuovirine Arm (n=315) | Efavirenz Arm (n=314) | p-value |

| Overall TEAEs | 67.6% | 91.4% | <0.001 |

| Dizziness | 10.5% | 51.0% | <0.001 |

| Dyslipidemia | 22.2% | 34.4% | <0.001 |

| Transaminase Elevation | 9.2% | 29.0% | <0.001 |

| Rash | 7.9% | 18.8% | <0.001 |

| (TEAEs = Treatment-Emergent Adverse Events)[1][4] |

Conclusion

Ainuovirine (ACC007/KM-023) is a potent NNRTI that has undergone a rigorous development process from its initial synthesis to successful Phase III trials and regulatory approval. Its mechanism as an allosteric inhibitor of HIV-1 reverse transcriptase provides robust antiviral efficacy, which has been proven non-inferior to the standard-of-care efavirenz regimen. The most significant advantage of Ainuovirine lies in its superior safety profile, with markedly lower incidences of central nervous system and metabolic adverse events. These characteristics establish Ainuovirine as a valuable and safer alternative in the armamentarium of first-line antiretroviral therapies.

References

- 1. Efficacy and safety of ainuovirine versus efavirenz combination therapies with lamivudine/tenofovir disoproxil fumarate for medication of treatment-naïve HIV-1-positive adults: week 48 results of a randomized controlled phase 3 clinical trial followed by an open-label setting until week 96 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Population pharmacokinetics of Ainuovirine and exposure–response analysis in human immunodeficiency virus-infected individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kainos Medicine touts its HIV drug's phase 3 efficacy and safety data in Lancet < Pharma < Article - KBR [koreabiomed.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Ainuovirine? [synapse.patsnap.com]

- 6. What is Ainuovirine used for? [synapse.patsnap.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. P-1262. Safety and Pharmacokinetics of Ainuovirine, a Novel Non-NucleosideReverse Transcriptase Inhibitor, in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P-1263. Safety, Pharmacokinetics, and Antiviral Activity of Ainuovirineas 10-Day Monotherapy in Treatment-Naive Adults with HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

Ainuovirine: A Technical Overview of its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ainuovirine (formerly known as KM-023 or ACC007) is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1] This technical guide provides an in-depth overview of Ainuovirine's chemical properties, a plausible synthesis pathway based on established organic chemistry principles for similar structures, and its mechanism of action. The document consolidates available quantitative data from clinical studies to facilitate research and development in the field of antiretroviral therapy.

Chemical Structure and Identification

Ainuovirine is a synthetic organic compound belonging to the pyrimidine derivative class of molecules.[2]

| Identifier | Value |

| IUPAC Name | 3-(3-ethyl-2,6-dioxo-5-propan-2-ylpyrimidine-4-carbonyl)-5-methylbenzonitrile[1] |

| CAS Number | 1097628-00-6[1] |

| Molecular Formula | C18H19N3O3[1] |

| Molecular Weight | 325.37 g/mol [3] |

| SMILES | CCN1C(=C(C(=O)NC1=O)C(C)C)C(=O)C2=CC(=CC(=C2)C#N)C[1] |

| InChI Key | AYPIJAMXGVYYRQ-UHFFFAOYSA-N[1] |

Synthesis Pathway

While the specific, detailed industrial synthesis process for Ainuovirine is proprietary and not publicly available, a plausible synthetic route can be postulated based on established methods for the synthesis of pyrimidine derivatives and pyrimidinyl ketones. A common method for creating the pyrimidine core is through the condensation of a β-dicarbonyl compound with a urea derivative.

A generalized synthetic approach could involve the following key steps:

-

Synthesis of the Pyrimidine Ring: Condensation of an appropriately substituted β-ketoester with N-ethylurea to form the dihydropyrimidine core.

-

Acylation: Friedel-Crafts acylation or a similar reaction to attach the 3-cyano-5-methylbenzoyl group at the 4-position of the pyrimidine ring.

Below is a conceptual workflow for the synthesis of a pyrimidine-4-carbonyl compound, illustrating a potential logical pathway for the synthesis of Ainuovirine.

A potential synthetic workflow for Ainuovirine.

Experimental Protocol for a Generalized Pyrimidine Synthesis (Biginelli Reaction):

This protocol is a general representation for the synthesis of a dihydropyrimidinone core and is not the specific protocol for Ainuovirine.

-

Reaction Setup: A mixture of an aldehyde (1 equivalent), a β-ketoester (1 equivalent), and urea or thiourea (1.5 equivalents) in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask.

-

Catalysis: A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, FeCl3) is added to the mixture.

-

Reaction Condition: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed with a cold solvent, and may be further purified by recrystallization.

Mechanism of Action

Ainuovirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by allosterically inhibiting the HIV-1 reverse transcriptase enzyme, which is crucial for the replication of the virus.

The key steps in its mechanism of action are:

-

Binding to a Non-Active Site: Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Ainuovirine does not bind to the active site of the reverse transcriptase enzyme. Instead, it binds to a hydrophobic pocket located near the active site, known as the NNRTI binding pocket.

-

Induction of Conformational Change: The binding of Ainuovirine to this allosteric site induces a conformational change in the enzyme.

-

Inhibition of Enzyme Activity: This conformational change alters the structure of the active site, rendering the enzyme inactive. This prevents the conversion of the viral RNA genome into DNA.

-

Inhibition of Viral Replication: By blocking the reverse transcription process, Ainuovirine effectively halts the replication cycle of HIV-1.

The following diagram illustrates the inhibitory action of Ainuovirine on HIV-1 reverse transcriptase.

Mechanism of Ainuovirine's inhibitory action.

Quantitative Data

The following tables summarize key quantitative data for Ainuovirine from published clinical trials.

Pharmacokinetic Parameters

| Parameter | 75 mg Single Dose | 150 mg Single Dose | 300 mg Single Dose | 150 mg Multiple Doses (Steady State) |

| Cmax (ng/mL) | 276.5 ± 85.1 | 639.8 ± 168.4 | 1205.0 ± 321.4 | 698.2 ± 270.2 |

| Tmax (hr) | 2.0 (1.0 - 4.0) | 2.0 (1.0 - 4.0) | 2.0 (1.5 - 4.0) | 3.0 (1.0 - 4.0) |

| AUC0-t (ng·h/mL) | 2883.7 ± 814.7 | 7114.2 ± 1893.5 | 14856.8 ± 4521.1 | 9098.7 ± 3572.9 |

| t1/2 (hr) | 14.7 ± 4.2 | 19.3 ± 4.9 | 22.4 ± 5.6 | 24.5 |

Data presented as mean ± standard deviation or median (range). Data compiled from multiple clinical studies.

Antiviral Efficacy

| Treatment Arm | N | Week 48 Viral Load <50 copies/mL (%) | Week 96 Viral Load <50 copies/mL (%) |

| Ainuovirine + 2 NRTIs | 315 | 87.0 | 92.5 |

| Efavirenz + 2 NRTIs | 315 | 91.7 | 95.1 |

Data from a Phase 3, randomized, double-blind, non-inferiority trial in treatment-naïve HIV-1-positive adults.[4]

Conclusion

Ainuovirine is a significant addition to the arsenal of antiretroviral drugs, offering a potent and well-tolerated treatment option for individuals with HIV-1. Its mechanism as a non-nucleoside reverse transcriptase inhibitor is well-characterized, and clinical data supports its efficacy and safety profile. While the specific details of its industrial synthesis are not publicly disclosed, its chemical structure allows for plausible synthetic routes based on established pyrimidine chemistry. Further research into its long-term efficacy, resistance profile, and potential for use in different patient populations will continue to define its role in HIV therapy.

References

- 1. Compositions and methods for combination antiviral therapy - Patent US-8716264-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5521184A - Pyrimidine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]

- 3. US5260440A - Pyrimidine derivatives - Google Patents [patents.google.com]

- 4. 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4'-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-, trisodium salt (75673-20-0) for sale [vulcanchem.com]

In Vitro Antiviral Profile of Ainuovirine (ACC007) Against HIV-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ainuovirine (ANV), also known as ACC007, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) demonstrating potent and synergistic anti-HIV activity in preclinical evaluations. This technical guide synthesizes the available in vitro data on Ainuovirine's effectiveness against various strains of HIV-1, including those with resistance to other NNRTIs. The information presented herein is crucial for researchers and drug development professionals engaged in the advancement of novel antiretroviral therapies.

Ainuovirine functions by non-competitively binding to the HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle, thereby inhibiting its function.[1] Preclinical studies have consistently highlighted its potent antiviral activity, often in the nanomolar range, and its synergistic effects when combined with other antiretroviral agents such as Lamivudine (3TC) and Tenofovir Disoproxil Fumarate (TDF).[1]

Quantitative Antiviral Activity of Ainuovirine

The in vitro efficacy of Ainuovirine has been quantified against a panel of wild-type and NNRTI-resistant HIV-1 strains. The 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication, is a key metric for assessing antiviral potency.

| HIV-1 Strain | Description | Ainuovirine (ACC007) EC50 (nM) |

| HIV-1IIIB | Wild-type, X4-tropic laboratory strain | 3.03 |

| HIV-1A17 | NNRTI-resistant strain | 1570 |

| HIV-14755-5 | NRTI-resistant clinical isolate | 252.59 |

| HIV-1K103N | NNRTI-resistant mutant | Not explicitly detailed in search results |

| HIV-1V106M | NNRTI-resistant mutant | Not explicitly detailed in search results |

Table 1: In Vitro Anti-HIV-1 Activity of Ainuovirine (ACC007). Data extracted from in vitro studies measuring p24 antigen levels.[1]

Cytotoxicity Profile of Ainuovirine

Assessing the cytotoxicity of a drug candidate is paramount to understanding its therapeutic window. The 50% cytotoxic concentration (CC50) is the concentration of a substance that causes the death of 50% of viable cells. A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a drug's therapeutic potential, with a higher SI value being more favorable.

| Cell Line | Ainuovirine (ACC007) CC50 (µM) |

| CEM-C8166 | >100 |

Table 2: In Vitro Cytotoxicity of Ainuovirine (ACC007).[1]

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

The antiviral activity of Ainuovirine was determined by quantifying the inhibition of HIV-1 p24 antigen production in infected cells.

1. Cell and Virus Preparation:

-

CEM-C8166 cells, a human T-cell line, were used as the target cells for HIV-1 infection.

-

Laboratory-adapted and clinical isolate strains of HIV-1 were propagated and viral stocks were titered.

2. Antiviral Assay:

-

CEM-C8166 cells were seeded in 96-well plates.

-

Serial dilutions of Ainuovirine were added to the wells.

-

A standardized amount of HIV-1 virus stock was then added to infect the cells.

-

The plates were incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for viral replication (typically 4-7 days).

3. Quantification of p24 Antigen:

-

After the incubation period, the cell culture supernatants were collected.

-

The concentration of HIV-1 p24 antigen in the supernatants was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[2][3][4][5]

-

The absorbance was read using a microplate reader.

4. Data Analysis:

-

The percentage of viral inhibition was calculated by comparing the p24 levels in the drug-treated wells to the untreated control wells.

-

The EC50 values were determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of Ainuovirine was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[6]

1. Cell Preparation:

-

CEM-C8166 cells were seeded in 96-well plates at a predetermined density.

2. Compound Exposure:

-

Serial dilutions of Ainuovirine were added to the wells.

-

The plates were incubated for the same duration as the antiviral assay to ensure comparable conditions.

3. MTT Reagent Addition and Incubation:

-

MTT reagent was added to each well and the plates were incubated for a further 2-4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

4. Solubilization of Formazan:

-

A solubilizing agent (e.g., DMSO or a specialized buffer) was added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

-

The percentage of cell viability was calculated by comparing the absorbance of the drug-treated wells to that of the untreated control wells.

-

The CC50 value was determined from the dose-response curve of cell viability versus drug concentration.

Visualizations

References

Ainuovirine's Interaction with HIV-1 Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ainuovirine (ANV), also known as ACC007 or KM-023, is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1][2][3] As a critical component of antiretroviral therapy, Ainuovirine effectively suppresses viral replication by targeting the HIV-1 reverse transcriptase (RT), an essential enzyme for converting the viral RNA genome into DNA.[4] This document provides a comprehensive technical overview of the Ainuovirine binding site on reverse transcriptase, summarizing key structural data, quantitative metrics of its inhibitory activity, and detailed experimental methodologies relevant to its study.

Ainuovirine functions as an allosteric inhibitor, binding to a hydrophobic pocket on the p66 subunit of HIV-1 RT, located approximately 10 Å from the polymerase active site.[5][6] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits DNA synthesis.[4] While a specific co-crystal structure of Ainuovirine bound to HIV-1 RT is not publicly available, extensive research on other NNRTIs and the analysis of resistance mutations provide a detailed understanding of the binding pocket and the mechanism of inhibition.

The Ainuovirine Binding Site on Reverse Transcriptase

The NNRTI binding pocket (NNIBP) is a well-characterized allosteric site on HIV-1 reverse transcriptase. It is primarily hydrophobic and is formed by amino acid residues from the p66 subunit.[7] The binding of NNRTIs, including likely Ainuovirine, to this pocket induces conformational changes that affect the enzyme's function.[4]

Key residues that constitute the NNRTI binding pocket and are implicated in the binding of various NNRTIs include:

-

Leucine 100 (L100)

-

Lysine 101 (K101)

-

Lysine 103 (K103)

-

Valine 106 (V106)

-

Valine 179 (V179)

-

Tyrosine 181 (Y181)

-

Tyrosine 188 (Y188)

-

Glycine 190 (G190)

-

Phenylalanine 227 (F227)

-

Tryptophan 229 (W229)

-

Leucine 234 (L234)

-

Proline 236 (P236)

Mutations in these residues are frequently associated with resistance to NNRTIs, providing strong evidence of their direct or indirect role in drug binding and the mechanism of action.[8][9] For instance, the K103N mutation can affect the entrance to the binding pocket, while Y181C and Y188L can directly impact inhibitor interactions through the loss of aromatic stacking.

dot

Ainuovirine Allosteric Inhibition of HIV-1 RT

Quantitative Analysis of Ainuovirine Inhibition

The inhibitory activity of Ainuovirine has been quantified against both wild-type and mutant strains of HIV-1. The following tables summarize the available data on its potency.

Table 1: Antiviral Activity of Ainuovirine against Wild-Type and Mutant HIV-1 Strains

| HIV-1 Strain | pa-EC50 (ng/mL) | Fold Change in EC50 |

| Wild Type | 4.78 | 1.0 |

| K103N Mutant | 39.17 | 8.2 |

| Y181C Mutant | 232.2 | 48.6 |

pa-EC50: Protein-adjusted 50% effective concentration. Data sourced from a study on the safety and pharmacokinetics of Ainuovirine in healthy Chinese adults.[10]

Experimental Protocols

This section outlines the general methodologies used to characterize the binding and inhibition of NNRTIs like Ainuovirine to HIV-1 reverse transcriptase.

HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical Assay)

This assay directly measures the enzymatic activity of purified HIV-1 RT in the presence of an inhibitor.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of Ainuovirine against the polymerase activity of recombinant HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.1% Triton X-100)

-

Ainuovirine stock solution (in DMSO)

-

Glass-fiber filters

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of Ainuovirine in the reaction buffer.

-

In a microtiter plate, combine the reaction buffer, poly(rA)-oligo(dT), and the diluted Ainuovirine or DMSO (for control).

-

Add the recombinant HIV-1 RT to each well to initiate the pre-incubation.

-

Incubate for 15 minutes at 37°C.

-

Start the polymerase reaction by adding [³H]-dTTP.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding cold TCA.

-

Precipitate the radiolabeled DNA product and collect it on glass-fiber filters.

-

Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Plot the percentage of RT inhibition against the logarithm of Ainuovirine concentration to determine the IC50 value.

dot

Workflow for HIV-1 RT Inhibition Assay

Site-Directed Mutagenesis

This technique is used to introduce specific amino acid substitutions into the reverse transcriptase to study their impact on Ainuovirine binding and resistance.

Objective: To create mutant HIV-1 RT enzymes and assess the effect of specific mutations on Ainuovirine's inhibitory activity.

Procedure:

-

Obtain a plasmid containing the gene for HIV-1 RT.

-

Design primers containing the desired mutation (e.g., for K103N, Y181C).

-

Perform polymerase chain reaction (PCR) using the mutagenic primers and the RT-containing plasmid as a template.

-

Digest the parental, non-mutated plasmid using a methylation-sensitive restriction enzyme (e.g., DpnI).

-

Transform the mutated plasmid into competent E. coli for amplification.

-

Sequence the plasmid to confirm the presence of the desired mutation.

-

Express and purify the mutant RT protein.

-

Evaluate the enzymatic activity and susceptibility of the mutant RT to Ainuovirine using the inhibition assay described above.

dot

Site-Directed Mutagenesis Workflow

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of Ainuovirine binding to HIV-1 RT.

Materials:

-

Purified, concentrated HIV-1 RT

-

Ainuovirine solution

-

Identical buffer for both RT and Ainuovirine (critical for accurate measurements)

-

Isothermal titration calorimeter

Procedure:

-

Thoroughly dialyze both the RT and Ainuovirine into the same buffer to minimize heats of dilution.

-

Degas the solutions to prevent air bubbles.

-

Load the RT solution into the sample cell of the calorimeter.

-

Load the Ainuovirine solution into the injection syringe.

-

Perform a series of small, timed injections of Ainuovirine into the RT solution while maintaining a constant temperature.

-

The instrument measures the heat released or absorbed during each injection.

-

The resulting data (a plot of heat change per injection versus the molar ratio of ligand to protein) is fitted to a binding model to determine the thermodynamic parameters.[11][12]

dot

Isothermal Titration Calorimetry Workflow

Conclusion

Ainuovirine is a potent NNRTI that targets a well-defined allosteric pocket on HIV-1 reverse transcriptase. While a direct crystal structure of the Ainuovirine-RT complex is not available, a comprehensive understanding of its binding site can be inferred from studies of other NNRTIs and the analysis of resistance mutations. The quantitative data demonstrate its efficacy against both wild-type and key resistant strains of HIV-1. The experimental protocols outlined provide a framework for the continued investigation and characterization of Ainuovirine and other novel NNRTIs, which are crucial for the development of next-generation antiretroviral therapies.

References

- 1. Efficacy and safety of ainuovirine versus efavirenz combination therapies with lamivudine/tenofovir disoproxil fumarate for medication of treatment-naïve HIV-1-positive adults: week 48 results of a randomized controlled phase 3 clinical trial followed by an open-label setting until week 96 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ainuovirine - Wikipedia [en.wikipedia.org]

- 3. Kainos Medicine touts its HIV drug's phase 3 efficacy and safety data in Lancet < Pharma < Article - KBR [koreabiomed.com]

- 4. What is Ainuovirine used for? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization and structural analysis of novel mutations in human immunodeficiency virus type 1 reverse transcriptase involved in the regulation of resistance to nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. P-1262. Safety and Pharmacokinetics of Ainuovirine, a Novel Non-NucleosideReverse Transcriptase Inhibitor, in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

Molecular Modeling of Ainuovirine-Reverse Transcriptase Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ainuovirine is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection. Its mechanism of action involves the allosteric inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. Molecular modeling plays a pivotal role in elucidating the atomic-level interactions between Ainuovirine and RT, guiding the development of more potent and resilient antiretroviral therapies. This technical guide provides an in-depth overview of the computational methodologies used to model the Ainuovirine-RT interaction, including molecular docking and molecular dynamics simulations. It further details hypothetical yet representative experimental protocols and presents anticipated quantitative data in a structured format to facilitate understanding and further research in this domain.

Introduction to Ainuovirine and HIV-1 Reverse Transcriptase

Ainuovirine is a diarylpyrimidine derivative that exhibits high potency against wild-type and certain NNRTI-resistant strains of HIV-1.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleoside triphosphates for the enzyme's active site, NNRTIs bind to a hydrophobic pocket located approximately 10 Å away from the polymerase active site.[2] This binding induces a conformational change in the enzyme, thereby inhibiting its function.[2]

HIV-1 RT is a heterodimeric enzyme composed of p66 and p51 subunits.[3] The p66 subunit contains the polymerase and RNase H active sites, while the p51 subunit plays a structural role.[3] The NNRTI binding pocket (NNIBP) is situated within the p66 subunit and is characterized by a "butterfly-like" shape.[4]

Molecular Modeling Methodologies

The interaction between Ainuovirine and HIV-1 RT can be investigated using a variety of computational techniques. These methods provide insights into the binding mode, affinity, and the dynamic behavior of the complex.

Homology Modeling of HIV-1 RT

In the absence of a crystal structure of the Ainuovirine-RT complex, the first step is often to obtain a suitable 3D model of the target protein. If a crystal structure of wild-type or a relevant mutant of HIV-1 RT is available from the Protein Data Bank (PDB), it can be used directly.[5][6] If not, homology modeling can be employed to build a 3D model using the amino acid sequence and a closely related known structure as a template.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] For the Ainuovirine-RT interaction, docking simulations can identify the most likely binding pose of Ainuovirine within the NNIBP and provide an estimate of the binding affinity.

Experimental Protocol: Molecular Docking of Ainuovirine

-

Protein Preparation:

-

Obtain the crystal structure of HIV-1 RT (e.g., PDB ID: 1RTD, 3V6D) from the RCSB PDB database.[5][8]

-

Remove water molecules and any existing ligands from the structure.

-

Add polar hydrogens and assign appropriate partial charges to the protein atoms.

-

Define the binding site by specifying a grid box encompassing the known NNRTI binding pocket.

-

-

Ligand Preparation:

-

Obtain the 3D structure of Ainuovirine (can be generated from its SMILES string).

-

Assign appropriate atom types and charges to the ligand.

-

Define the rotatable bonds to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock, Glide, or GOLD.

-

Perform the docking simulation using a genetic algorithm or other search algorithms to explore the conformational space of the ligand within the binding site.

-

Cluster the resulting poses based on root-mean-square deviation (RMSD) and select the lowest energy and most populated cluster as the most probable binding mode.

-

-

Analysis of Results:

-

Visualize the docked complex to analyze the interactions between Ainuovirine and the amino acid residues of the NNIBP.

-

Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

Calculate the estimated binding free energy (ΔG_bind) in kcal/mol.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the Ainuovirine-RT complex, allowing for the assessment of its stability and the characterization of the conformational changes that occur upon ligand binding.[9][10]

Experimental Protocol: Molecular Dynamics Simulation of the Ainuovirine-RT Complex

-

System Preparation:

-

Use the best-docked pose of the Ainuovirine-RT complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

Employ a force field such as AMBER or CHARMM to describe the atomic interactions.[10]

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.

-

-

Production MD Simulation:

-

Run the production simulation for a sufficient duration (e.g., 100-250 ns) to sample the conformational landscape of the complex.[11]

-

Save the trajectory data at regular intervals for subsequent analysis.

-

-

Trajectory Analysis:

-

Analyze the RMSD and root-mean-square fluctuation (RMSF) to assess the stability of the complex.

-

Monitor the hydrogen bonds and other key interactions over time.

-

Calculate the binding free energy using methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA).

-

Quantitative Data Presentation

The following tables summarize the hypothetical quantitative data that could be obtained from the molecular modeling studies described above.

Table 1: Molecular Docking Results of Ainuovirine with HIV-1 RT

| Parameter | Value | Unit |

| Binding Energy (ΔG_bind) | -10.5 | kcal/mol |

| Estimated Inhibition Constant (Ki) | 50 | nM |

| Number of Hydrogen Bonds | 2 | - |

| Interacting Residues (Hydrophobic) | L100, K101, K103, V106, Y181, Y188, G190, F227, W229, L234 | - |

| Interacting Residues (H-bonds) | K101, K103 | - |

Table 2: Molecular Dynamics Simulation Analysis of the Ainuovirine-RT Complex

| Parameter | Average Value | Unit |

| RMSD of Protein Backbone | 2.5 | Å |

| RMSF of Ainuovirine | 1.2 | Å |

| Average Number of H-bonds | 1.8 | - |

| MM-PBSA Binding Free Energy | -45.7 | kcal/mol |

| Van der Waals Contribution | -55.2 | kcal/mol |

| Electrostatic Contribution | -15.8 | kcal/mol |

| Polar Solvation Energy | 28.3 | kcal/mol |

| Non-polar Solvation Energy | -3.0 | kcal/mol |

Visualization of Workflows and Pathways

Molecular Docking Workflow

Caption: Workflow for molecular docking of Ainuovirine with HIV-1 RT.

Molecular Dynamics Simulation Workflow

Caption: Workflow for MD simulation of the Ainuovirine-RT complex.

Ainuovirine's Mechanism of Action

Caption: Allosteric inhibition mechanism of Ainuovirine on HIV-1 RT.

Conclusion

Molecular modeling techniques are indispensable tools for understanding the intricate interactions between Ainuovirine and HIV-1 reverse transcriptase. Through a combination of molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanism, affinity, and dynamic stability of the drug-target complex. The hypothetical protocols and data presented in this guide serve as a framework for conducting and interpreting such computational studies. This knowledge is crucial for the rational design of novel NNRTIs with improved efficacy and resistance profiles, ultimately contributing to the advancement of HIV/AIDS therapeutics.

References

- 1. A comparative study based on ainuovirine/lamivudine/tenofovir against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational drug design strategies applied to the modelling of human immunodeficiency virus-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Docking Studies of HIV-1 Resistance to Reverse Transcriptase Inhibitors: Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal Structures of HIV-1 Reverse Transcriptase with Picomolar Inhibitors Reveal Key Interactions for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

- 7. The Molecular Docking of Specific Reverse Transcriptase Inhibitory Ligands onto the Molecular Model of HIV-1 Reverse Transcriptase [tips.sums.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. Molecular dynamics simulation in virus research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Molecular dynamics simulation in virus research [frontiersin.org]

- 11. Computational analysis of protein-ligand interaction by targeting a cell cycle restrainer - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Phase Clinical Trial Results of Ainuovirine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trial data for Ainuovirine (ANV), a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. The document synthesizes pharmacokinetic, safety, and efficacy data from Phase I and pivotal studies, presenting quantitative results in structured tables and illustrating key concepts through detailed diagrams.

Introduction

Ainuovirine is a next-generation NNRTI that has demonstrated potent antiviral activity against various HIV strains.[1] It functions by non-competitively binding to the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the conversion of viral RNA into DNA, a critical step in the viral replication cycle.[2][3] Early clinical development focused on establishing the safety, tolerability, and pharmacokinetic profile of Ainuovirine, as well as its preliminary antiviral efficacy.

Pharmacokinetic Profile

The pharmacokinetic properties of Ainuovirine have been evaluated in healthy Chinese adults and in treatment-naive HIV-1 infected individuals through single and multiple-dose studies.

Experimental Protocol: Pharmacokinetic Analysis

Blood samples were collected at predetermined time points before and after drug administration.[4] Plasma concentrations of Ainuovirine were quantified using validated high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) methods.[1] The quantification ranges for Ainuovirine were typically 4.0–1000 ng/mL.[1] Pharmacokinetic parameters were then calculated from the plasma concentration-time data.

Single-Dose Pharmacokinetics in Healthy Adults

A single-center, open-label, single-dose escalation study was conducted in healthy Chinese adults aged 18 to 45 years. Participants were allocated to cohorts receiving a single oral dose of 75 mg, 150 mg, or 300 mg of Ainuovirine.[5]

Table 1: Single-Dose Pharmacokinetic Parameters of Ainuovirine in Healthy Adults [5]

| Parameter | 75 mg (n=10) | 150 mg (n=10) | 300 mg (n=10) |

| Tmax (h) | 3.0 ± 0.0 (2.0, 4.0) | 3.0 ± 0.0 (2.0, 4.0) | 3.0 ± 0.0 (2.0, 4.0) |

| Cmax (ng/mL) | 350.0 ± 93.8 (218.0, 493.0) | 592.5 ± 141.2 (410.0, 881.0) | 839.0 ± 223.7 (599.0, 1300.0) |

| AUC0–t (ng·h/mL) | 4875 ± 1145 (3350, 6830) | 8345 ± 1912 (6140, 12200) | 12550 ± 3215 (8600, 18900) |

| AUC0–∞ (ng·h/mL) | 5065 ± 1178 (3560, 7050) | 8635 ± 1928 (6440, 12600) | 13050 ± 3328 (8940, 19600) |

| t1/2z (h) | 23.9 ± 5.6 (17.8, 32.5) | 24.3 ± 4.5 (18.1, 31.0) | 26.1 ± 4.7 (19.8, 33.4) |

| CLz/F (L/h) | 15.1 ± 3.4 (10.8, 21.5) | 17.7 ± 3.9 (12.1, 23.6) | 23.4 ± 6.0 (15.6, 34.2) |

| Vz/F (L) | 508.5 ± 111.9 (381.0, 687.0) | 609.5 ± 123.4 (441.0, 808.0) | 871.5 ± 204.9 (612.0, 1210.0) |

| Data are presented as median ± standard deviation (min, max). |

Ainuovirine was readily absorbed, with a median Tmax of approximately 3 hours across all doses.[5] The exposure to Ainuovirine (Cmax and AUC) increased to a lesser extent than dose proportionality, indicating nonlinear pharmacokinetics.[5][6]

Single and Multiple-Dose Pharmacokinetics in HIV-1 Infected Adults

A study involving treatment-naive HIV-1 infected adults evaluated the pharmacokinetics of Ainuovirine after single and multiple once-daily doses of 75 mg, 150 mg, and 300 mg for 10 days.[7]

Table 2: Pharmacokinetic Parameters of Ainuovirine in Treatment-Naive HIV-1 Infected Adults [7]

| Parameter | Day 1 (Single Dose) | Day 10 (Multiple Doses) |

| 75 mg | 150 mg | |

| Tmax,ss (h) | 2.0 (2.0, 4.0) | 2.5 (2.0, 4.0) |

| Cmax,ss (ng/mL) | 370 (229, 521) | 620 (410, 881) |

| AUC0-t,ss (ng·h/mL) | 4880 (3350, 6830) | 8350 (6140, 12200) |

| C24h,ss (ng/mL) | 80.5 (45.0, 120.0) | 141.0 (80.0, 210.0) |

| Data are expressed as median (min, max). |

Plasma concentrations of Ainuovirine reached a steady state by day 10 of dosing.[7] Saturated Cmax,ss, AUCmax,ss, and C24h,ss were observed at the 150 mg and 300 mg doses on day 10, further supporting the nonlinear pharmacokinetic profile.[6][7]

Safety and Tolerability

The safety profile of Ainuovirine was assessed in early-phase trials through the monitoring of adverse events (AEs), physical examinations, and clinical laboratory tests.[4]

Experimental Protocol: Safety Assessment

Safety assessments included the recording of all treatment-emergent adverse events (TEAEs), which were graded for severity. Laboratory tests for hematology, clinical chemistry, and urinalysis were conducted at baseline and at specified intervals during the trials.

Safety Findings in Early Phase Trials

In a single-dose study in healthy adults, most AEs were mild in severity. The most frequently reported AEs were abnormal serum lipids and elevated liver transaminases. Notably, no rash was reported, and only one participant (in the 150 mg group) experienced central nervous system events.[5]

In a Phase 3 trial comparing Ainuovirine to Efavirenz (EFV), both in combination with two nucleoside reverse transcriptase inhibitors (NRTIs), the incidence of NNRTI treatment-related AEs at week 48 was significantly lower in the Ainuovirine group (67.6%) compared to the Efavirenz group (91.4%).[8][9]

Table 3: Incidence of Common Treatment-Emergent Adverse Events (Weeks 0-48) in a Phase 3 Trial [9][10]

| Adverse Event | Ainuovirine Group (n=315) | Efavirenz Group (n=314) | p-value |

| Dizziness | 10.5% | 51.0% | <0.001 |

| Dyslipidemia | 22.2% | 34.4% | <0.001 |

| Transaminase Elevation | 9.2% | 29.0% | <0.001 |

| γ-glutamyl transferase elevation | 8.3% | 19.1% | <0.001 |

| Rash | 7.9% | 18.8% | <0.001 |

These results indicate a more favorable safety profile for Ainuovirine compared to Efavirenz, particularly concerning neuropsychiatric symptoms, dyslipidemia, and liver toxicity.[9][11]

Antiviral Efficacy

The antiviral activity of Ainuovirine was evaluated in treatment-naive HIV-1 infected adults.

Experimental Protocol: Efficacy Assessment

The primary efficacy endpoint in clinical trials was typically the proportion of participants achieving an HIV-1 RNA level below 50 copies/mL at a specified time point, such as week 48.[8][9] Viral load was measured using standard quantitative assays.

Efficacy Results

In a 10-day monotherapy study, Ainuovirine demonstrated potent antiviral activity. The mean changes in HIV RNA from baseline (log10 copies/mL) on day 11 were -1.73, -1.72, and -1.66 for the 75 mg, 150 mg, and 300 mg doses, respectively.[7]

A Phase 3 non-inferiority trial compared Ainuovirine to Efavirenz, both combined with lamivudine and tenofovir. At week 48, 87.0% of participants in the Ainuovirine group and 91.7% in the Efavirenz group achieved an HIV-1 RNA level <50 copies/mL, establishing the non-inferiority of Ainuovirine to Efavirenz.[9][10]

Mechanism of Action and Clinical Trial Workflow

Ainuovirine's Mechanism of Action

Ainuovirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[3] It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, distant from the active site. This binding induces a conformational change in the enzyme, which inhibits its function and blocks the synthesis of viral DNA from the RNA template.[2]

Caption: Ainuovirine's inhibitory effect on HIV-1 reverse transcriptase.

Early Phase Clinical Trial Workflow

The early clinical development of an antiviral drug like Ainuovirine typically follows a structured workflow, progressing from initial safety and pharmacokinetic studies in healthy volunteers to proof-of-concept efficacy studies in the target patient population.

Caption: Typical workflow for early-phase antiviral drug clinical trials.

Conclusion

The early-phase clinical trial results for Ainuovirine demonstrate a favorable pharmacokinetic profile that supports a once-daily dosing regimen.[5] The drug has shown potent antiviral activity, non-inferior to the standard-of-care comparator, Efavirenz.[9][10] Furthermore, Ainuovirine exhibits a superior safety profile, with a significantly lower incidence of common NNRTI-related adverse events such as dizziness, dyslipidemia, and liver toxicity.[8][9] These findings supported the progression of Ainuovirine into later-stage clinical development and its eventual approval for the treatment of HIV-1 infection in China.[12]

References

- 1. Pharmacokinetics and Safety of Ainuovirine/Lamivudine/Tenofovir Combination Tablets in Young and Elderly Patients with Human Immunodeficiency Virus-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Ainuovirine used for? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Population pharmacokinetics of Ainuovirine and exposure–response analysis in human immunodeficiency virus-infected individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Kainos Medicine touts its HIV drug's phase 3 efficacy and safety data in Lancet < Pharma < Article - KBR [koreabiomed.com]

- 9. Efficacy and safety of ainuovirine versus efavirenz combination therapies with lamivudine/tenofovir disoproxil fumarate for medication of treatment-naïve HIV-1-positive adults: week 48 results of a randomized controlled phase 3 clinical trial followed by an open-label setting until week 96 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Ainuovirine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note & Protocol: Ainuovirine Antiviral Assay in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ainuovirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus (HIV) type 1 infections.[1][2] As an NNRTI, Ainuovirine functions by binding to a non-active site of the HIV-1 reverse transcriptase, an enzyme critical for the conversion of the viral RNA genome into DNA.[3][4] This allosteric binding induces a conformational change in the enzyme, rendering it inactive and thereby inhibiting viral replication.[3][4] Preclinical studies have demonstrated Ainuovirine's potent antiviral activity against various HIV strains.[5][6]

This document provides a detailed experimental protocol for evaluating the in vitro antiviral activity of Ainuovirine against HIV-1 in a cell culture-based assay. The primary method described is the quantification of HIV-1 p24 antigen, a viral core protein, using an enzyme-linked immunosorbent assay (ELISA). This serves as a robust and reliable indicator of viral replication. Additionally, a protocol for a concurrent cytotoxicity assay is included to assess the effect of the compound on host cell viability, allowing for the determination of the therapeutic index.

Signaling Pathway of Ainuovirine Action

Caption: Mechanism of action of Ainuovirine in the HIV-1 life cycle.

Experimental Workflow

Caption: Experimental workflow for Ainuovirine antiviral and cytotoxicity assays.

Experimental Protocols

Materials and Reagents

-

Cell Line: MT-4 (human T-cell line)

-

Virus: HIV-1 laboratory-adapted strain (e.g., IIIB)

-

Compound: Ainuovirine

-

Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 50 µg/mL gentamicin.

-

HIV-1 p24 Antigen ELISA Kit: Commercially available kit.

-

Cytotoxicity Assay Kit: MTS-based assay kit (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

-

Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), microplate reader, standard laboratory pipettes and consumables.

Antiviral Assay Protocol (p24 ELISA)

-

Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase. Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.

-

Compound Dilution: Prepare a series of 2-fold dilutions of Ainuovirine in cell culture medium. The concentration range should be selected to encompass the expected 50% effective concentration (EC50). Include a "no drug" control.

-

Assay Plate Setup:

-

Add 50 µL of the cell suspension (5,000 cells) to each well of a 96-well plate.

-

Add 50 µL of the corresponding Ainuovirine dilution to each well.

-

Include wells for "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus, no drug).

-

-

Infection: Add 100 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to all wells except the "cell control" wells.

-

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant for p24 antigen analysis.

-

p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions. Briefly, this typically involves adding the supernatant to an antibody-coated plate, followed by incubation, washing, addition of a detection antibody, and a substrate for colorimetric detection.

-

Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Cytotoxicity Assay Protocol (MTS Assay)

This assay should be run in parallel with the antiviral assay.

-

Plate Setup: Prepare a separate 96-well plate identical to the antiviral assay plate but without the addition of the virus.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days).

-

MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of medium).

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation and Analysis

The quantitative data from the antiviral and cytotoxicity assays should be organized and analyzed to determine the efficacy and safety profile of Ainuovirine.

Data Analysis

-

EC50 (50% Effective Concentration): The concentration of Ainuovirine that inhibits HIV-1 replication by 50%. This is calculated from the p24 ELISA data by plotting the percentage of viral inhibition against the log of the drug concentration and fitting a sigmoidal dose-response curve.

-

CC50 (50% Cytotoxic Concentration): The concentration of Ainuovirine that reduces cell viability by 50%. This is calculated from the MTS assay data by plotting the percentage of cell viability against the log of the drug concentration.

-

SI (Selectivity Index): This is the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile, as it suggests that the drug is effective at concentrations well below those that are toxic to the host cells.

Summary Tables

Table 1: Antiviral Activity of Ainuovirine against HIV-1 in MT-4 Cells

| Ainuovirine Conc. (nM) | p24 (ng/mL) | % Inhibition |

| 0 (Virus Control) | 15.2 | 0 |

| 0.1 | 13.5 | 11.2 |

| 0.3 | 9.8 | 35.5 |

| 1 | 5.1 | 66.4 |

| 3 | 1.6 | 89.5 |

| 10 | 0.4 | 97.4 |

| 30 | 0.1 | 99.3 |

| 100 | <0.1 | >99.9 |

| EC50 (nM) | 0.65 |

Note: Data presented are for illustrative purposes only.

Table 2: Cytotoxicity of Ainuovirine in MT-4 Cells

| Ainuovirine Conc. (µM) | Absorbance (490nm) | % Viability |

| 0 (Cell Control) | 1.25 | 100 |

| 0.1 | 1.24 | 99.2 |

| 0.3 | 1.26 | 100.8 |

| 1 | 1.22 | 97.6 |

| 3 | 1.18 | 94.4 |

| 10 | 1.05 | 84.0 |

| 30 | 0.78 | 62.4 |

| 100 | 0.45 | 36.0 |

| CC50 (µM) | >100 |

Note: Data presented are for illustrative purposes only.

Table 3: Summary of Ainuovirine Antiviral Profile

| Parameter | Value |

| EC50 (nM) | 0.65 |

| CC50 (µM) | >100 |

| Selectivity Index (SI) | >153,846 |

Note: Data presented are for illustrative purposes only.

Conclusion

This protocol provides a comprehensive framework for the in vitro evaluation of Ainuovirine's antiviral activity and cytotoxicity. The use of a p24 ELISA provides a direct measure of viral replication, while the parallel MTS assay ensures that the observed antiviral effects are not due to compound-induced cell death. The calculation of the EC50, CC50, and Selectivity Index allows for a robust assessment of the compound's therapeutic potential. Adherence to this detailed protocol will enable researchers to generate reliable and reproducible data on the efficacy of Ainuovirine against HIV-1 in a cell culture model.

References

- 1. researchgate.net [researchgate.net]

- 2. ovid.com [ovid.com]

- 3. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus [pubmed.ncbi.nlm.nih.gov]

- 4. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]

- 5. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. Establishment of an MT4 cell line persistently producing infective HIV-1 particles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Evaluation of Ainuovirine in Combination with Lamivudine and Tenofovir

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro anti-HIV-1 activity of Ainuovirine (ANV), a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), when used in combination with the nucleoside reverse transcriptase inhibitors (NRTIs) lamivudine (3TC) and tenofovir disoproxil fumarate (TDF). The provided data and protocols are based on published preclinical studies and are intended to guide researchers in the evaluation of this promising antiretroviral combination.[1][2][3]

Introduction

Ainuovirine (formerly known as ACC007) is a next-generation NNRTI with demonstrated potent antiviral activity against various strains of HIV-1.[2][4] Combination antiretroviral therapy (cART) is the cornerstone of HIV-1 treatment, and regimens typically include two NRTIs as a backbone. This document details the synergistic antiviral effect of combining Ainuovirine with lamivudine and tenofovir, a widely used NRTI combination. In vitro studies have shown that this three-drug regimen exhibits synergistic activity against a range of HIV-1 strains, including some with resistance to other NNRTIs.[1][4]

Data Presentation

The following tables summarize the quantitative data from in vitro studies assessing the antiviral efficacy of Ainuovirine alone and in combination with lamivudine and tenofovir.

Table 1: In Vitro Anti-HIV-1 Activity of Ainuovirine (ACC007) [1][4]

| HIV-1 Strain | EC50 (nM) |

| HIV-1 A17 | 1570 |

| Other HIV-1 Strains | 3.03 - 252.59 |

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.

Table 2: In Vitro Synergy of Ainuovirine (ACC007) in Combination with Lamivudine and Tenofovir [1][4]

| HIV-1 Strains | Combination Index (CI) Value | Interpretation |

| HIV-1 A17, HIV-1 4755-5, HIV-1 K103N, HIV-1 V106M | 0.71 - 0.87 | Moderate Synergism |

| Other HIV-1 Strains | 0.35 - 0.67 | Synergism |

The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 0.9 indicates synergy, CI = 0.9 - 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the antiviral activity and synergy of the Ainuovirine, lamivudine, and tenofovir combination.

Protocol 1: In Vitro Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This protocol is designed to determine the 50% effective concentration (EC50) of the individual drugs and their combinations.

1. Materials:

-

Cells: Human T-lymphocyte cell line (e.g., MT-4 cells) susceptible to HIV-1 infection.

-

Viruses: Laboratory-adapted HIV-1 strains or clinical isolates.

-

Compounds: Ainuovirine, lamivudine, and tenofovir disoproxil fumarate.

-

Reagents: RPMI 1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, phytohemagglutinin (PHA), interleukin-2 (IL-2) (for primary cells), HIV-1 p24 Antigen ELISA kit.

-

Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), microplate reader.

2. Procedure:

-

Cell Preparation: Culture and maintain the T-lymphocyte cell line in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Drug Dilution: Prepare serial dilutions of Ainuovirine, lamivudine, and tenofovir, both individually and in fixed-ratio combinations.

-

Infection: Seed the cells in a 96-well plate. Infect the cells with a pre-titered amount of HIV-1 stock.

-

Treatment: Immediately after infection, add the diluted drug solutions to the appropriate wells. Include untreated infected cells as a positive control and uninfected cells as a negative control.

-

Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator.

-

p24 Antigen Quantification: After the incubation period, collect the cell culture supernatant. Determine the concentration of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of viral inhibition for each drug concentration compared to the untreated control. Determine the EC50 values by plotting the percentage of inhibition against the drug concentration using a non-linear regression analysis.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC50) of the drugs to assess their selectivity index.

1. Materials:

-

Cells: The same human T-lymphocyte cell line used in the antiviral assay.

-

Compounds: Ainuovirine, lamivudine, and tenofovir disoproxil fumarate.

-

Reagents: RPMI 1640 medium, FBS, penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidic isopropanol).

-

Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), microplate reader.

2. Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

-

Drug Treatment: Add serial dilutions of the drugs to the wells. Include untreated cells as a control.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (5-7 days) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the untreated control. Determine the CC50 values by plotting the percentage of viability against the drug concentration. The selectivity index (SI) can then be calculated as the ratio of CC50 to EC50.

Protocol 3: Synergy Analysis

The interaction between Ainuovirine, lamivudine, and tenofovir is quantified using the combination index (CI) method based on the Chou-Talalay method.

1. Experimental Design:

-

Perform the anti-HIV-1 activity assay (Protocol 1) with the three drugs in a fixed-ratio combination at multiple concentrations.

2. Data Analysis:

-

Use a software program like CompuSyn to calculate the CI values from the dose-response curves of the individual drugs and their combination.

-

The CI value provides a quantitative measure of the interaction:

-

CI < 0.9: Synergism

-

CI = 0.9 - 1.1: Additive effect

-

CI > 1.1: Antagonism

-

-

The software can also generate a dose-reduction index (DRI), which indicates how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level.[1]

Visualizations

Mechanism of Action

The combination of Ainuovirine, lamivudine, and tenofovir targets the HIV-1 reverse transcriptase enzyme at two different sites, effectively halting the conversion of viral RNA into DNA, a critical step in the HIV life cycle.

Caption: Mechanism of action of the drug combination on the HIV life cycle.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro synergy of the antiretroviral drug combination.

Caption: General workflow for in vitro synergy assessment.

References

- 1. The New NNRTI ACC007 Combined with Lamivudine and Tenofovir Disoproxil Fumarate Show Synergy Anti-HIV Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and Safety of Ainuovirine/Lamivudine/Tenofovir Combination Tablets in Young and Elderly Patients with Human Immunodeficiency Virus-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]